9beta-Hydroxymerulidial
Description
9β-Hydroxymerulidial is a meroterpenoid-derived compound characterized by a unique fused-ring structure with a hydroxyl group at the β-position of its ninth carbon. Meroterpenoids are hybrid natural products derived from terpenoid and polyketide pathways, often exhibiting antimicrobial, anti-inflammatory, or cytotoxic properties. The hydroxyl group at the β-position may influence its stereochemical reactivity and solubility profile, though experimental validation is required .
Properties
CAS No. |
108893-58-9 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1aR,2R,2aS,6aR)-2,2a-dihydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]indene-6,6a-dicarbaldehyde |
InChI |
InChI=1S/C15H20O4/c1-12(2)4-9-10(5-16)14(8-17)7-13(14,3)11(18)15(9,19)6-12/h5,8,11,18-19H,4,6-7H2,1-3H3/t11-,13+,14+,15+/m1/s1 |
InChI Key |
YOHHEVRXKIVTMR-UNQGMJICSA-N |
SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Isomeric SMILES |
C[C@@]12C[C@@]1(C(=C3CC(C[C@]3([C@@H]2O)O)(C)C)C=O)C=O |
Canonical SMILES |
CC1(CC2=C(C3(CC3(C(C2(C1)O)O)C)C=O)C=O)C |
Synonyms |
9-BETA-HYDROXYMERULIDIAL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Due to the absence of direct studies on 9β-Hydroxymerulidial, comparisons are drawn from structurally or functionally related compounds in the evidence, such as Acridine-9-carboxylic acid and purine derivatives.
Structural and Physicochemical Properties
Table 1: Key Physicochemical Parameters
Key Observations :
- Lipophilicity : 9β-Hydroxymerulidial’s predicted LogP (~2.5–3.5) aligns with Acridine-9-carboxylic acid (LogP = 3.1), suggesting moderate membrane permeability but poor aqueous solubility. This contrasts with the purine derivative, which may exhibit better solubility due to its hydrate form .
Pharmacokinetic and Toxicity Profiles
Table 2: ADMET and Toxicity Predictions
Key Observations :
- This could lead to drug-drug interactions .
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